molecular formula C15H17NO2 B1464560 3-[(2-Methoxyphenyl)methoxy]-2-methylaniline CAS No. 1282185-33-4

3-[(2-Methoxyphenyl)methoxy]-2-methylaniline

Cat. No. B1464560
M. Wt: 243.3 g/mol
InChI Key: LNCUUAGXZYBMEF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves condensation reactions or other complex organic synthesis methods . For example, a compound named “1-(3-methoxy-phenyl)-3-naphthalen-1-yl-prope-none (MPNP)” was synthesized and characterized using Fourier transform-infrared spectroscopy (FT-IR), FT-Raman, NMR and UV− vis spectral methods .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied using techniques such as X-ray diffraction (XRD) and density functional theory (DFT) calculations . These techniques allow for the determination of the three-dimensional structure of the molecule, including bond lengths and angles .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, a study on the pyrolysis mechanism of a β-O-4 lignin dimer model compound used DFT combined with Py-GC/MS to analyze the pyrolysis behavior .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various techniques. For example, the compound “1-(3-methoxy-phenyl)-3-naphthalen-1-yl-prope-none (MPNP)” was characterized by several experimental techniques such as Fourier transform-infrared spectroscopy (FT-IR), FT-Raman, NMR and UV− vis spectral methods .

Scientific Research Applications

Antibacterial Activity

Research has explored the synthesis and screening of compounds for their ability to inhibit bacterial DNA polymerase and the growth of Gram-positive bacteria. Specifically, studies on derivatives of methylanilines and their antibacterial properties highlight the potential application of similar compounds in developing antibacterial agents (Zhi et al., 2005).

Catalysis and Ligand Effects

The impact of N,O-chelating ligands on the reactivity of tantalum complexes for the hydroaminoalkylation of amines has been investigated. This includes the examination of methoxy-aniline substrates, demonstrating the relevance of such compounds in catalytic processes and the synthesis of complex molecules (Garcia et al., 2013).

Metabolite Analysis

Studies on the metabolic conversion of dihydroxyphenyl compounds into methoxyphenyl groupings suggest potential applications in tracing and understanding metabolic pathways involving similar structural transformations (Smith & Bennett, 1958).

Polymerization Studies

Investigations into the polymerization of methylaniline derivatives have revealed the formation of amorphous materials and insights into the behavior of methoxyaniline, indicating applications in material science and polymer chemistry (Mazur, 2007).

Synthetic Chemistry

Research into the synthesis of dye intermediates containing sulfonamide linking groups from methylanilines has been documented. These studies provide a foundation for the development of new dyes and pigments, showcasing the versatility of methoxy-aniline derivatives in synthetic applications (Bo, 2007).

Neurotoxicity Studies

The neurotoxic potential of certain compounds related to methoxyphenyl structures has been evaluated, offering insights into the safety and biological impact of chemical agents. This research could inform the safety assessments of similar compounds (Zimmerman et al., 1986).

Safety And Hazards

The safety and hazards associated with similar compounds have been documented. For example, the compound “3-[(2-methoxyphenyl)methoxy]-2-methylaniline” has been classified as a GHS07, indicating that it is harmful if swallowed, causes skin irritation, and causes serious eye irritation .

properties

IUPAC Name

3-[(2-methoxyphenyl)methoxy]-2-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2/c1-11-13(16)7-5-9-14(11)18-10-12-6-3-4-8-15(12)17-2/h3-9H,10,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNCUUAGXZYBMEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1OCC2=CC=CC=C2OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2-Methoxyphenyl)methoxy]-2-methylaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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